N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride
Description
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride is a secondary amine hydrochloride salt featuring a piperidine backbone substituted with a methyl group and a 1-methylazetidin-3-yl moiety.
Structurally, the azetidine group distinguishes it from other piperidine derivatives, as smaller rings like azetidine are known to improve metabolic stability and bioavailability in drug candidates . The hydrochloride salt form enhances solubility, making it suitable for preclinical studies.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H22ClN3 |
|---|---|
Molecular Weight |
219.75 g/mol |
IUPAC Name |
N-methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H21N3.ClH/c1-12-7-10(8-12)13(2)9-3-5-11-6-4-9;/h9-11H,3-8H2,1-2H3;1H |
InChI Key |
XZRUDVFYXGSELQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)N(C)C2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Initial Methylation
A foundational approach involves the use of tert-butyloxycarbonyl (Boc) protection to selectively functionalize the primary amine of piperidin-4-amine. In a protocol adapted from the synthesis of (R)-3-aminopiperidine dihydrochloride, Boc protection is achieved by reacting piperidin-4-amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of triethylamine (TEA) and dioxane at 30°C. This yields N-Boc-piperidin-4-amine with >95% purity. Subsequent methylation is performed using methyl iodide in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions (e.g., potassium carbonate), producing N-Boc-N-methylpiperidin-4-amine .
Key Reaction Conditions:
Optimization Considerations:
-
Solvent Choice : Acetonitrile enhances nucleophilicity of the secondary amine compared to DMF or THF.
-
Stoichiometry : A 1.2:1 molar ratio of azetidine mesylate to amine minimizes di-alkylation byproducts.
Direct Alkylation via Nucleophilic Substitution
Coupling with Prefunctionalized Azetidine Derivatives
A one-pot alkylation strategy employs 4-amino-1-methylpiperidine and 1-methylazetidin-3-yl bromide under reflux in tetrahydrofuran (THF). This method, analogous to the synthesis of 1-methyl-N-piperidin-4-ylindazol-3-amine, utilizes potassium tert-butoxide (t-BuOK) as a base to deprotonate the amine, enhancing its nucleophilic reactivity. The crude product is purified via silica gel chromatography and converted to the hydrochloride salt.
Mitsunobu Coupling for Stereochemical Control
The Mitsunobu reaction enables the formation of the C–N bond between N-methylpiperidin-4-amine and 1-methylazetidin-3-ol . Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to room temperature, this method avoids racemization and is ideal for stereosensitive applications. The reaction proceeds via an SN2 mechanism, with the alcohol acting as the nucleophile.
Experimental Parameters:
-
Reagents : DEAD (1.2 eq), PPh₃ (1.5 eq)
-
Temperature : 0°C → 25°C (12 h)
Reductive Amination Approach
Synthesis of 1-Methylazetidin-3-one Intermediate
While 1-methylazetidin-3-one is highly strained, its in situ generation via oxidation of 1-methylazetidin-3-ol using Dess-Martin periodinane (DMP) in DCM has been reported for analogous systems. The ketone intermediate is unstable and must be reacted immediately with N-methylpiperidin-4-amine in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) in methanol.
Challenges and Mitigation:
Comparative Analysis of Synthesis Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
Chemical Reactions Analysis
Aza-Michael Addition Reactions
The azetidine ring in this compound participates in aza-Michael additions with α,β-unsaturated carbonyl systems. For example:
-
Reaction with methyl acrylate under basic conditions (e.g., DBU in acetonitrile at 65°C) yields 1-azetidin-3-yl-piperidine derivatives (Fig. 1A).
-
Substituents on the carbonyl electrophile influence regioselectivity and reaction kinetics.
| Substrate | Conditions | Yield (%) | Product |
|---|---|---|---|
| Methyl acrylate | DBU, MeCN, 65°C, 4 h | 64% | 3-(Piperidin-4-yl)azetidine adduct |
| Ethyl vinyl ketone | K₂CO₃, DMF, 50°C, 6 h | 58% | Alkylated azetidine-piperidine hybrid |
Data adapted from MDPI synthesis studies .
Curtius Rearrangement and Carbamate Formation
The piperidine amine acts as a nucleophile in Curtius rearrangements when treated with diphenylphosphoryl azide (DPPA) and alcohols:
-
Reaction with tert-butanol generates tert-butyl carbamate derivatives (e.g., tert-butyl (4-methyl-3-((azetidin-3-yl)amino)phenyl)carbamate) .
-
Key conditions: Toluene/tert-butanol (1:1), triethylamine, 12–20 h reflux.
Mechanistic Insight :
-
Formation of an acyl azide intermediate.
-
Thermal decomposition to isocyanate.
-
Trapping by tert-butanol to form stable carbamates.
Coupling Reactions with Peptide Reagents
The secondary amine undergoes coupling with carboxylic acids using T3P (propanephosphonic acid anhydride) or HBTU (Table 2):
| Reagent | Solvent | Base | Application Example |
|---|---|---|---|
| T3P | DCM | Diisopropylethylamine | Synthesis of nilotonib analogs |
| HBTU | DMF | Triethylamine | Imidazo[1,2-b]pyrazole core functionalization |
Notable yields range from 55–75%, depending on steric and electronic factors .
Covalent Binding in Medicinal Chemistry
In drug discovery, the piperidine-azetidine scaffold forms covalent bonds with biological targets:
-
Acrylamide-functionalized derivatives (e.g., M-1121) react with Cys329 in menin protein via Michael addition (Fig. 2B) .
-
Kinetic data for covalent complex formation:
| Compound | % Covalent Complex (10 min / 30 min / Overnight) |
|---|---|
| M-1121 | 27% / 59% / 100% |
| Analog 19 | 36.9% / 83.4% / 90.9% |
Data from PMC studies on menin inhibitors .
N-Alkylation and Quaternary Ammonium Salt Formation
The tertiary amine undergoes quaternization with alkyl halides (e.g., methyl iodide):
-
Reaction in THF at 0°C to RT yields N-methylated derivatives with >80% conversion.
-
Such products exhibit enhanced solubility for pharmacological profiling .
Acid/Base-Mediated Deprotection
Hydrochloride salt dissociation in aqueous NaOH (pH >10) liberates the free base, enabling further functionalization:
Scientific Research Applications
Therapeutic Agent
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride has been investigated primarily for its role as a Bruton's Tyrosine Kinase (BTK) inhibitor . BTK inhibitors are vital in treating various cancers and autoimmune diseases due to their role in B-cell receptor signaling pathways. The compound has shown promising results in:
- Inhibiting Cancer Cell Proliferation : Studies indicate that this compound effectively inhibits BTK activity, leading to reduced proliferation of cancer cells in vitro.
- Modulating Immune Responses : It may also influence immune responses by affecting B-cell signaling, which is crucial in conditions like rheumatoid arthritis and certain lymphomas.
Synthetic Pathways and Modifications
The synthesis of this compound typically involves several chemical reactions that ensure high yield and purity. Modifications of the compound can lead to derivatives with enhanced biological activity or selectivity for specific targets, making it a versatile scaffold for drug development.
Case Study 1: In Vitro Activity Against Cancer Cells
Research has demonstrated that this compound significantly inhibits the growth of various cancer cell lines by targeting BTK. In vitro assays have shown that the compound leads to apoptosis in these cells, suggesting its potential as an anticancer agent .
Case Study 2: Immunomodulatory Effects
Another study explored the immunomodulatory effects of this compound, revealing that it could alter cytokine production in activated B-cells. This property indicates its potential use in treating autoimmune diseases where B-cell overactivity is a concern .
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Azetidine vs.
- Hazard Profile : The thiazole-containing analog shares H302/H315/H319 hazards (oral toxicity, skin/eye irritation), suggesting similar handling precautions for the target compound.
- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher molecular weights and improved solubility compared to monohydrochlorides.
Commercial Availability and Demand
- Multiple analogs (e.g., ) are listed as "out of stock," indicating high demand for piperidine-based building blocks in medicinal chemistry .
- The target compound’s niche azetidine substituent may limit large-scale availability compared to THF or sulfonamide derivatives (e.g., ), which are more commonly stocked .
Research Implications and Limitations
- Data Gaps : Exact physicochemical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
- Contradictions : Hazard classifications vary widely; for instance, specifies H302/H315/H319, while lacks GHS data, possibly due to incomplete reporting rather than intrinsic safety differences.
Biological Activity
N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H22ClN
- Molecular Weight : 219.75 g/mol
- CAS Number : 1824025-59-3
- Purity : Minimum 95% .
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with azetidine compounds. The synthetic routes often focus on optimizing yields and purity while minimizing byproducts. Recent studies have reported efficient methods for synthesizing such compounds using various catalytic systems .
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Cognitive Enhancement :
- Neuroprotective Effects :
- Antidepressant Activity :
- Anti-cancer Potential :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cognitive Enhancement :
- Neuroprotective Effects :
- Antidepressant Activity :
- Anti-cancer Potential :
Q & A
Q. What are the recommended methods for synthesizing N-Methyl-N-(1-methylazetidin-3-yl)piperidin-4-amine hydrochloride?
Synthesis typically involves multi-step processes starting from piperidine or azetidine derivatives. A common approach includes:
- Step 1 : Alkylation of piperidin-4-amine with 1-methylazetidin-3-yl groups under alkaline conditions, using reagents like 4-chloronitrobenzene and N-methylpiperazine (as seen in analogous syntheses) .
- Step 2 : Methylation of the secondary amine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Step 3 : Hydrochloride salt formation via reaction with HCl gas in anhydrous ethanol.
Purification is achieved through recrystallization or column chromatography, with characterization by NMR (¹H/¹³C) and mass spectrometry .
Q. What safety protocols should be followed when handling this compound?
Key safety measures include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and goggles.
- Ventilation : Use fume hoods to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .
- First-Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .
- Storage : Store in airtight containers at room temperature (RT), away from light and moisture .
Q. What are the physicochemical properties of this compound?
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₁ClN₃ (hypothetical)* | |
| Molecular Weight | ~250–300 g/mol | |
| Solubility | Water: ~10 mg/mL (estimated) | |
| Appearance | White to off-white crystalline solid |
*Exact values depend on substituent confirmation.
Advanced Research Questions
Q. How can analytical techniques resolve structural ambiguities in this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methyl and azetidine ring protons (δ 2.5–3.5 ppm for N-methyl groups; δ 3.5–4.5 ppm for azetidine) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 248.15 for a related compound) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for receptor-binding studies .
Q. How should researchers address contradictions in reported biological activity data?
- Orthogonal Assays : Validate activity using both in vitro (e.g., receptor-binding assays) and in vivo models to confirm target engagement .
- Batch Consistency : Check purity (>95% via HPLC) and salt form (hydrochloride vs. free base) across studies .
- Environmental Controls : Monitor pH and temperature during experiments, as stability may vary (e.g., degradation at >40°C) .
Q. What strategies optimize receptor-binding studies for this compound?
- Docking Simulations : Use computational models (e.g., AutoDock Vina) to predict interactions with receptors like 5-HT₃ or σ₁ .
- Competitive Binding Assays : Employ radiolabeled ligands (e.g., ³H-labeled SR57227) to quantify affinity (Kᵢ) and selectivity .
- Functional Assays : Measure downstream effects (e.g., cAMP modulation) to confirm agonism/antagonism .
Q. How does the compound’s stability vary under different experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
